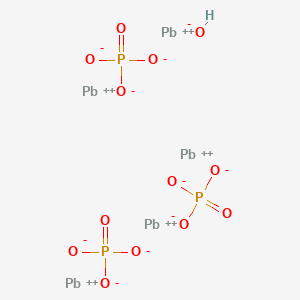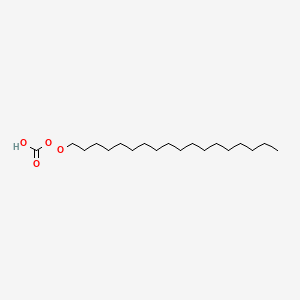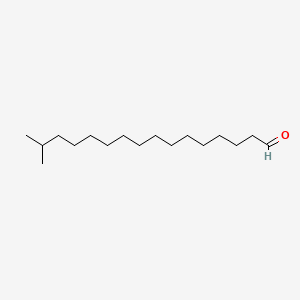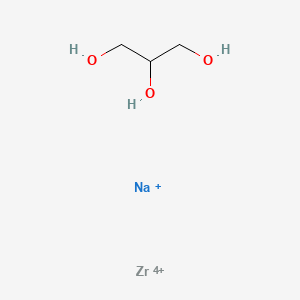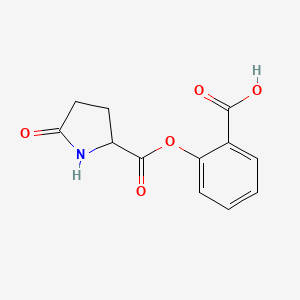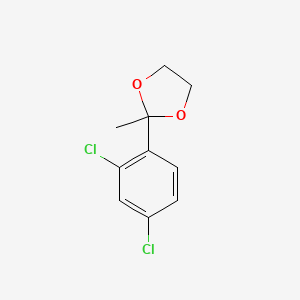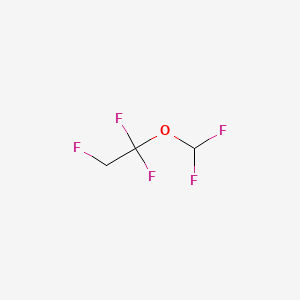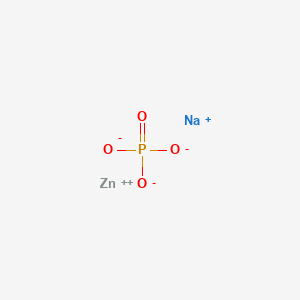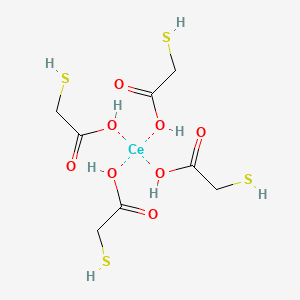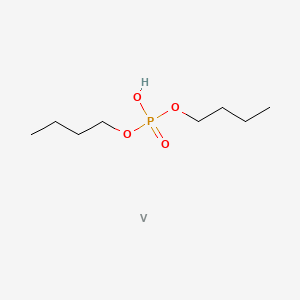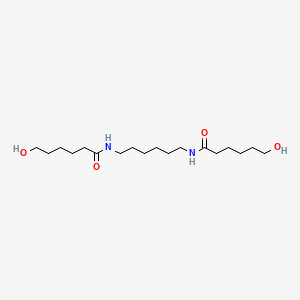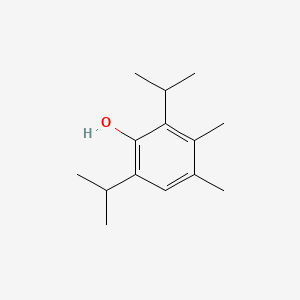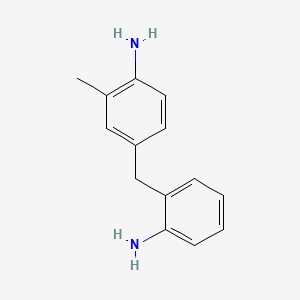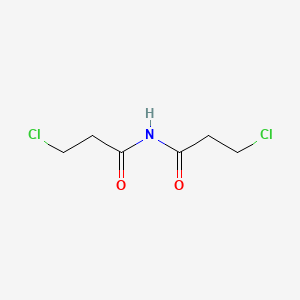
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is a chemical compound with the molecular formula C6H9Cl2NO2 It is characterized by the presence of two chlorine atoms and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- typically involves the reaction of 3-chloropropionyl chloride with 3-chloropropanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Reduction: Formation of primary amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules .
Biology
In biological research, this compound can be used to study the effects of chlorinated amides on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances .
Medicine
In medicinal chemistry, derivatives of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .
Wirkmechanismus
The mechanism of action of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropionamide: Similar in structure but lacks the additional chlorine atom on the amide group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxy group on the phenyl ring, which alters its chemical properties.
3-Chloro-N-(3-hydroxyphenyl)propanamide: Features a hydroxyl group, which can participate in hydrogen bonding and affect solubility.
Uniqueness
Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Eigenschaften
CAS-Nummer |
40645-89-4 |
|---|---|
Molekularformel |
C6H9Cl2NO2 |
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
3-chloro-N-(3-chloropropanoyl)propanamide |
InChI |
InChI=1S/C6H9Cl2NO2/c7-3-1-5(10)9-6(11)2-4-8/h1-4H2,(H,9,10,11) |
InChI-Schlüssel |
AEDGUGLDMPHFDW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(=O)NC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


